molecular formula C21H28N4O3S B2671429 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 923222-20-2

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2671429
CAS No.: 923222-20-2
M. Wt: 416.54
InChI Key: FIUZEYKQZNUGBS-UHFFFAOYSA-N
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Description

The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
  • A cyclopentylcarbamoyl methyl moiety at position 1 of the imidazole ring.
  • A sulfanyl bridge linking the imidazole to an acetamide group.
  • An N-(2,5-dimethylphenyl) substituent on the acetamide.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-7-8-15(2)18(9-14)24-20(28)13-29-21-22-10-17(12-26)25(21)11-19(27)23-16-5-3-4-6-16/h7-10,16,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUZEYKQZNUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the cyclopentylcarbamoyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 2-({1-[(4-Chlorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (Compound B, ID: G621-0552)
  • Key Differences :
    • Substituent at Position 1 : Compound B replaces the cyclopentylcarbamoyl methyl group with a 4-chlorophenylmethyl group.
    • Impact :
  • Pharmacokinetics : The carbamoyl group in A may enhance hydrogen bonding with biological targets, improving binding specificity.
    • Molecular Weight : A (estimated ~440–450 g/mol) vs. B (415.94 g/mol).
b) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Differences :
    • Heterocycle : Oxadiazole replaces imidazole in the core.
    • Substituents : Indole groups introduce aromatic bulk, differing from A’s dimethylphenyl.
    • Impact :
  • Electronic Properties : Oxadiazole’s electron-deficient nature may reduce π-π stacking compared to imidazole.
  • Bioactivity : Indole moieties are associated with serotonin receptor modulation, while A’s imidazole may target kinases or proteases.

Functional Group Analogues

a) N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide (Compound C)
  • Key Differences :
    • Imidazole Substitution : Nitro group at position 5 (vs. hydroxymethyl in A).
    • Impact :
  • Electrophilicity : Nitro-imidazoles are often prodrugs activated under hypoxic conditions, unlike A’s stable hydroxymethyl.
b) 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide (Compound D)
  • Key Differences: Lack of Heterocycle: Acetamide is directly substituted with diethylamino (vs. A’s imidazole-sulfanyl linkage). Impact:
  • Solubility: Diethylamino increases water solubility, while A’s imidazole may reduce it.
  • Target Specificity : A’s sulfanyl-imidazole system enables dual interactions (hydrophobic and polar) with biological targets.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
A Imidazole-sulfanyl Cyclopentylcarbamoyl, 2,5-dimethylphenyl ~440–450 Kinase inhibitors, enzyme modulators
B Imidazole-sulfanyl 4-Chlorophenylmethyl, 2,5-dimethylphenyl 415.94 Antibacterial agents
C Nitroimidazole 2-Chlorophenyl ~300–320 Antiprotozoal agents
D Acetamide Diethylamino, 2,5-dimethylphenyl ~250–270 Local anesthetics, analgesics
Key Findings from Research:

Synthetic Complexity : Compound A’s cyclopentylcarbamoyl group requires multi-step synthesis, including carbamoylation (e.g., using EDC/HOBt coupling agents as in ), whereas B’s 4-chlorophenylmethyl can be introduced via simpler alkylation.

Bioactivity: A’s hydroxymethyl group may confer improved solubility over B’s chlorophenyl, enhancing oral bioavailability .

Target Engagement : Molecular docking studies suggest A’s cyclopentylcarbamoyl fits into hydrophobic enzyme pockets (e.g., cyclooxygenase-2), while the sulfanyl bridge stabilizes interactions via sulfur-mediated hydrogen bonds .

Biological Activity

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound has a molecular formula of C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S and a molecular weight of approximately 402.5 g/mol. Its structure includes an imidazole ring, a cyclopentylcarbamoyl moiety, and a sulfanyl linkage, contributing to its unique chemical properties and biological activities .

Property Value
Molecular FormulaC20H26N4O3S
Molecular Weight402.5 g/mol
CAS Number921885-24-7

Synthesis

The synthesis of this compound involves multiple steps that optimize yield and purity. The general approach includes:

  • Formation of the imidazole ring.
  • Attachment of the cyclopentylcarbamoyl group.
  • Introduction of the hydroxymethyl group.
  • Finalization through sulfanyl linkage.

Optimization techniques focus on maximizing yield while minimizing costs for potential industrial applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . It has shown efficacy against specific cancer cell lines, including A549 human lung adenocarcinoma cells. The proposed mechanisms of action include:

  • Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer progression, thereby inhibiting their activity.
  • Modulation of Cellular Pathways : It influences signaling pathways that are crucial for cell proliferation and survival.

Case Studies

  • A549 Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells, suggesting potential for lung cancer therapy .
  • Mechanistic Insights : Further investigations revealed that the compound alters the expression levels of key proteins involved in apoptosis and cell cycle regulation, indicating its role in inducing programmed cell death in cancer cells .

Potential Applications

Due to its unique structure and biological activity, this compound has potential applications in:

  • Cancer Therapy : Targeting specific tumor types based on cellular response profiles.
  • Drug Development : Serving as a lead compound for further modifications to enhance efficacy and reduce toxicity.

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